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Compound of Interest

2-Bromo-4-(4-
Compound Name:
carboethoxyphenyl)-1-butene

Cat. No.: B1345362

Technical Guide: 2-Bromo-4-(4-
carboethoxyphenyl)-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4-(4-carboethoxyphenyl)-1-butene is a substituted alkene derivative containing a
reactive vinyl bromide moiety, an aromatic ring, and an ethyl ester group. Its chemical structure
suggests its potential as a versatile intermediate in organic synthesis, particularly in the
construction of more complex molecules for pharmaceutical and materials science applications.
The presence of multiple functional groups allows for a variety of chemical transformations,
making it a valuable building block for creating diverse molecular scaffolds. This guide provides
an in-depth overview of its chemical properties, a proposed synthesis protocol, predicted
spectroscopic data, and potential applications.

Chemical Properties and Data

While specific experimental data for 2-Bromo-4-(4-carboethoxyphenyl)-1-butene is not
widely available in published literature, its fundamental properties can be derived from its
chemical structure.
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Property Value Source/Method

CAS Number 731772-91-1 Chemical Supplier Databases

Molecular Formula Ci3H1s5BrO2 Calculated

Molecular Weight 283.16 g/mol Calculated

IUPAC Name ethyl 4-(3-bromo-3-buten-1- IUPAC Nomenclature
yl)benzoate

Melting Point Not Reported

Boiling Point Not Reported

Likely soluble in common
organic solvents (e.qg.,

Solubility dichloromethane, ethyl Predicted based on structure
acetate, THF). Sparingly

soluble in water.

Proposed Synthesis

A plausible synthetic route to 2-Bromo-4-(4-carboethoxyphenyl)-1-butene involves the
allylation of a suitable aromatic precursor followed by bromination. A detailed experimental
protocol for a proposed synthesis is provided below.

Experimental Protocol: Synthesis of 2-Bromo-4-(4-
carboethoxyphenyl)-1-butene

Reaction Scheme:
Step 1: Synthesis of Ethyl 4-(3-buten-1-yl)benzoate (Heck Coupling)

» To a dry, argon-purged round-bottom flask, add ethyl 4-bromobenzoate (1.0 eq), palladium(ll)
acetate (0.02 eq), and a suitable phosphine ligand (e.qg., triphenylphosphine, 0.04 eq).

e Add anhydrous solvent (e.g., acetonitrile or DMF).
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To the stirred mixture, add 3-buten-1-ol (1.2 eq) followed by a base (e.g., triethylamine, 2.0
eq).

Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.
Upon completion, cool the reaction to room temperature and quench with water.

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over
anhydrous sodium sulfate.

Purify the crude product by column chromatography on silica gel to yield ethyl 4-(3-buten-1-
yl)benzoate.

Step 2: Allylic Bromination

Dissolve ethyl 4-(3-buten-1-yl)benzoate (1.0 eq) in a suitable solvent such as carbon
tetrachloride in a round-bottom flask.

Add N-bromosuccinimide (NBS, 1.1 eq) and a radical initiator (e.g., azobisisobutyronitrile,
AIBN, 0.05 eq).

Reflux the mixture and irradiate with a UV lamp to initiate the reaction.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and filter to remove succinimide.

Wash the filtrate with aqueous sodium thiosulfate solution to remove any remaining bromine,
followed by water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under
reduced pressure.

Purify the resulting crude product by column chromatography to obtain 2-Bromo-4-(4-
carboethoxyphenyl)-1-butene.

Spectroscopic Data (Predicted)
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The following spectroscopic data are predicted based on the chemical structure of 2-Bromo-4-
(4-carboethoxyphenyl)-1-butene.

Spectroscopy Predicted Data

5 7.95 (d, J=8.0 Hz, 2H, Ar-H), 7.25 (d, J=8.0
Hz, 2H, Ar-H), 5.65 (s, 1H, =CHz), 5.45 (s, 1H,
1H NMR (CDCls, 400 MHz) =CH2), 4.35 (q, J=7.1 Hz, 2H, -OCHzCHs), 2.90
(t, J=7.5 Hz, 2H, Ar-CHz), 2.70 (t, J=7.5 Hz, 2H,
-CH2-C(Br)=), 1.38 (t, J=7.1 Hz, 3H, -OCH2CH?)

5 166.5 (C=0), 145.0 (Ar-C), 140.0 (Ar-C),
129.8 (Ar-CH), 128.5 (Ar-CH), 125.0 (C=CH-2),
118.0 (=CHz), 60.9 (-OCH-z), 38.0 (Ar-CHz), 35.0
(-CH2-C(Br)=), 14.3 (-CHs)

13C NMR (CDCls, 100 MHz)

3080 (=C-H stretch), 2980 (C-H stretch), 1720

(C=0 stretch, ester), 1640 (C=C stretch), 1610,
1500 (aromatic C=C stretch), 1270, 1100 (C-O
stretch), 890 (=CHz bend), 750 (C-Br stretch)

IR (KBr, cm™1)

m/z (%): 282/284 ([M]*, Br isotope pattern), 203

Mass Spectrometry (EI) (M-Br]*), 175, 147, 115

Reactivity and Potential Applications

2-Bromo-4-(4-carboethoxyphenyl)-1-butene is expected to be a versatile intermediate in
organic synthesis due to its distinct functional groups.

» Vinyl Bromide: The vinyl bromide moiety is susceptible to various cross-coupling reactions
such as Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of a wide
range of substituents at this position, enabling the synthesis of complex molecular
architectures. It can also patrticipate in Heck reactions and nucleophilic substitution reactions
under specific conditions.

o Ester Group: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which
can then be converted to other functional groups like amides, acid chlorides, or reduced to
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an alcohol. This provides a handle for further molecular modifications and for improving
properties such as solubility or for conjugation to other molecules.

e Aromatic Ring: The para-substituted benzene ring can undergo electrophilic aromatic
substitution reactions, although the substitution pattern will be directed by the existing alkyl
and carboethoxy groups.

Potential Applications in Drug Development:

The structural motifs present in 2-Bromo-4-(4-carboethoxyphenyl)-1-butene are found in
various biologically active compounds. Its utility in drug discovery could be as a key
intermediate for the synthesis of:

» Novel Heterocycles: Cyclization reactions involving the vinyl bromide and other parts of the
molecule or with other reagents could lead to the formation of novel heterocyclic systems,
which are prevalent in many drug classes.

e Enzyme Inhibitors: The molecule could serve as a scaffold for designing inhibitors of various
enzymes, where different substituents can be introduced to optimize binding to the active
site.

e Probes for Chemical Biology: The reactive handle of the vinyl bromide allows for the
attachment of fluorescent tags or biotin, making it a potential tool for creating chemical
probes to study biological processes.

Visualizations
Proposed Synthetic Workflow
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Step 1: Heck Coupling

(Ethyl 4-bromobenzoate) 3-buten-1-ol

Pd(OAc)2, PPhs,
EtsN, MeCN, 80°C

(Ethyl 4-(3-buten—1—yl)benzoata

Step 2: Allylic Bromination

(Ethyl 4-(3-buten—1—yl)benzoata

NBS, AIBN,
CCla, Reflux, UV

G—Bromo-4-(4-carb0ethoxyphenyl)-l-buteng

Click to download full resolution via product page

Caption: Proposed two-step synthesis of the target compound.

Key Reactivity Pathways
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Reactions at Vinyl Bromide
Suzuki Coupling
(Ar-B(OH)2, Pd cat.)
Forms C-C bond
Stille Coupling
Forms C-C bond (Ar-SnRs, Pd cat.)

G-Brom0-4-(4-carboethoxyphenyl)-l-butena%>
Sonogashira Coupling
(Alkyne, Pd/Cu cat.)

orms Carboxylic Acid

Reactions at Ester

Hydrolysis Forms Amide Amidation
(NaOH, H20) (R2NH)

Click to download full resolution via product page

Caption: Key reactive sites and potential transformations.

To cite this document: BenchChem. [2-Bromo-4-(4-carboethoxyphenyl)-1-butene chemical
properties]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1345362#2-bromo-4-4-carboethoxyphenyl-1-butene-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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